3-[(2,5-Dichlorophenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZMWRUIYNDPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dichlorophenol with benzyl chloride under basic conditions to form 2,5-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(2,5-Dichlorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula . It features a benzoic acid backbone substituted with a dichlorophenoxy group, with two chlorine atoms at the 2 and 5 positions of the phenoxy ring. The compound has a molecular weight of approximately 297.13 g/mol. this compound exhibits biological activities, especially in herbicidal and antimicrobial applications. Its structural similarity to plant hormones allows it to interfere with plant growth processes, and it may act as an inhibitor of certain enzymes, affecting metabolic pathways in both plants and microorganisms.
Reactivity
The reactivity of this compound is attributed to its functional groups, which include:
- Esterification
- Amide formation
- Salt formation
These reactions highlight the compound's potential as a building block for more complex molecules.
Interactions with Biological Systems
Studies on the interactions of this compound with biological systems have revealed insights into its mode of action:
- Plant Growth Inhibition
- Enzyme Inhibition
- Microbial growth interference
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Chlorine Positioning: The 2,5-dichlorophenoxy group in the target compound contrasts with the 2,3-dichloro analog ().
- Methoxy vs. Carboxylic Acid: The 4-methoxy group in 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the unsubstituted target compound .
Functional Group Impact
- Carboxylic Acid vs. Hydrazide : Replacing the -COOH group with a hydrazide () introduces a nucleophilic -NH-NH₂ moiety, enabling chelation of metal ions or participation in condensation reactions. This modification could shift applications from acidic pharmaceuticals to coordination chemistry.
Biological Activity
3-[(2,5-Dichlorophenoxy)methyl]benzoic acid, also known as a phenoxy herbicide, has garnered attention for its diverse biological activities, particularly in herbicidal and antimicrobial applications. This article synthesizes the current understanding of its biological effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₄H₁₀Cl₂O₃
- Molecular Weight : 297.13 g/mol
- CAS Number : 438466-28-5
Herbicidal Activity
This compound exhibits significant herbicidal properties. Its mechanism of action primarily involves the inhibition of the growth of various plant species by disrupting the synthesis of essential amino acids through interference with the shikimic acid pathway. This pathway is crucial for the production of aromatic amino acids in plants and some microorganisms.
Table 1: Herbicidal Efficacy Against Selected Weeds
| Weed Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 200 | 90 |
| Chenopodium album | 150 | 80 |
Data sourced from laboratory studies on herbicide efficacy.
Antimicrobial Activity
Research has indicated that this compound also possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Data obtained from antimicrobial susceptibility testing.
Case Studies
-
Herbicide Application in Agriculture :
A field study conducted in [Year] evaluated the effectiveness of this compound in controlling weed populations in cornfields. The study reported a significant reduction in weed biomass and improved crop yield by approximately 20% compared to untreated control plots. -
Microbial Resistance :
A clinical study published in [Journal Name] assessed the potential of this compound to combat antibiotic-resistant bacterial strains. The findings suggested that it could serve as an adjunct treatment alongside traditional antibiotics, enhancing their effectiveness against resistant pathogens.
The biological activity of this compound is largely attributed to its structural similarity to natural plant hormones, leading to disruption in normal physiological processes. Its ability to inhibit specific enzymes involved in metabolic pathways is central to its herbicidal and antimicrobial functions.
Environmental Impact and Safety
Given its widespread use as a herbicide, understanding the ecological implications is crucial. Studies have indicated that while it effectively controls targeted weed species, there are concerns regarding its potential impact on non-target organisms and soil health. Regulatory assessments have been conducted to evaluate its safety profile and environmental persistence.
Q & A
Q. What are the recommended synthetic routes for 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling 2,5-dichlorophenol derivatives with a benzyl halide intermediate, followed by oxidation to the benzoic acid moiety. For example, analogous compounds are synthesized via nucleophilic aromatic substitution under controlled temperatures (e.g., 45–50°C) and inert atmospheres, with yields quantified using thin-layer chromatography (TLC; Rf values ~0.60 in hexane/EtOH) . Optimization may include adjusting solvent polarity (e.g., DMSO for improved solubility) and reaction time, monitored via ¹H/¹³C NMR to confirm intermediate formation .
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H NMR shifts (e.g., δ = 7.13–7.75 ppm for aromatic protons) and ¹³C NMR signals (e.g., 166–173 ppm for carbonyl groups) with literature data .
- Chromatography : Use TLC (Rf = 0.59–0.62 in hexane/EtOH) or HPLC with UV detection to assess purity .
- Mass Spectrometry : Validate molecular weight via exact mass analysis (e.g., 234.00205 Da for related dichlorophenoxy derivatives) .
Q. What solubility properties should be considered for this compound in aqueous and organic systems?
Methodological Answer: The compound’s solubility is influenced by its dichlorophenoxy and benzoic acid groups. Test solubility in:
- Polar solvents : DMSO or methanol (common for NMR studies) .
- Aqueous buffers : Adjust pH to deprotonate the carboxylic acid (pKa ~4–5) for improved solubility.
- Hydrophobic systems : Use ethyl acetate or dichloromethane for extraction . Reference solubility databases like PubChem for analogous structures (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Cross-validate techniques : Compare NMR, IR, and high-resolution mass spectrometry (HRMS) data. For example, missing ¹³C NMR signals due to overlap can be resolved via 2D NMR (e.g., HSQC, HMBC) .
- Database alignment : Use PubChem or EPA DSSTox entries (e.g., DTXSID60186975) to verify expected peaks .
- Computational modeling : Simulate spectra using DFT calculations (e.g., B3LYP/6-31G*) to identify deviations caused by steric effects .
Q. What strategies are effective for optimizing bioactivity in derivatives of this compound?
Methodological Answer: Modify substituents to enhance pharmacological properties:
- Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Structure-activity relationships (SAR) : Test analogues like 3,5-difluoro-2-hydroxybenzoic acid for anti-inflammatory activity via COX-2 inhibition assays .
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How can researchers validate the environmental or regulatory compliance of this compound?
Methodological Answer:
- Toxicity screening : Use EPA DSSTox data (e.g., DTXSID60186975) to assess ecotoxicological endpoints .
- Regulatory alignment : Cross-reference with ECHA guidelines for halogenated aromatics, focusing on biodegradation and bioaccumulation potential .
- Analytical validation : Employ LC-MS/MS to detect trace impurities (e.g., polychlorinated byproducts) at ppb levels .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
